2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide

Catalog No.
S2796833
CAS No.
848288-79-9
M.F
C18H23N3O3
M. Wt
329.4
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-y...

CAS Number

848288-79-9

Product Name

2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide

IUPAC Name

2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-methylphenyl)acetamide

Molecular Formula

C18H23N3O3

Molecular Weight

329.4

InChI

InChI=1S/C18H23N3O3/c1-12-6-5-8-14(10-12)19-15(22)11-21-16(23)18(20-17(21)24)9-4-3-7-13(18)2/h5-6,8,10,13H,3-4,7,9,11H2,1-2H3,(H,19,22)(H,20,24)

InChI Key

DHULCOKZMVAIAS-UHFFFAOYSA-N

SMILES

CC1CCCCC12C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC(=C3)C

Solubility

not available

The compound 2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide is a member of the class of compounds known as acetamides. Its molecular formula is C15H18N2O3C_{15}H_{18}N_{2}O_{3}, with a molecular weight of approximately 270.32 g/mol. The structure features a spirocyclic framework, which is characterized by the presence of a spiro center connecting two rings, and includes functional groups such as ketones and amides, contributing to its potential biological activity and chemical reactivity.

Typical of amides and diketones. Key reactions include:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
  • Reduction: The diketone moiety may be reduced to form corresponding alcohols or other derivatives.
  • Condensation: It may participate in condensation reactions with nucleophiles, leading to the formation of new carbon-nitrogen bonds.

Synthesis of 2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide typically involves multi-step organic synthesis techniques:

  • Formation of the Spirocyclic Core: This may involve cyclization reactions starting from suitable precursors containing both nitrogen and carbon functionalities.
  • Introduction of Functional Groups: The acetamide functionality can be introduced via acylation reactions using appropriate acyl chlorides or anhydrides.
  • Purification: The final product is usually purified through crystallization or chromatography techniques to achieve desired purity levels.

The compound's unique structure positions it for various applications:

  • Pharmaceutical Development: As a potential lead compound for drug development targeting infectious diseases or cancer.
  • Chemical Probes: Useful in biochemical assays to study enzyme activity or cellular processes.
  • Material Science: Potential applications in developing new materials with specific properties due to its unique molecular architecture.

Interaction studies are crucial for understanding how this compound interacts with biological systems. These studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Mechanistic Studies: Investigating the pathways through which the compound exerts its biological effects.
  • Toxicological Assessments: Understanding potential toxic effects through in vitro and in vivo studies.

Several compounds share structural similarities with 2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide. These include:

  • 2-(6-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetic acid
    • CAS Number: 743441-93-2
    • Lacks the N-(3-methylphenyl) substituent but retains the spirocyclic structure.
  • 2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylphenyl)acetamide
    • CAS Number: 2083906
    • Features a different methyl substitution on the spirocyclic core and a different phenyl substituent.

Uniqueness

The primary uniqueness of 2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide lies in its specific combination of a spirocyclic structure with both diketone and acetamide functionalities. This combination may confer distinct biological properties not present in other similar compounds, making it an interesting candidate for further research and development in medicinal chemistry.

XLogP3

2.4

Dates

Modify: 2023-08-17

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